N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
The compound “N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide” is a heterocyclic derivative featuring a pyrimido[5,4-b]indol core fused with a sulfanyl acetamide moiety. Its structure includes multiple substituents:
- 3-ethyl and 5-methyl groups on the pyrimidine ring.
- 8-methoxy and 4-oxo functionalities on the indole segment.
- A sulfanyl acetamide bridge linked to a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-6-28-23(30)22-21(18-12-17(31-5)7-8-19(18)27(22)4)26-24(28)32-13-20(29)25-16-10-14(2)9-15(3)11-16/h7-12H,6,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZWOMGVROTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of (4-azepan-1-ylphenyl)ethan-1-one from hexamethyleneimine and 4-fluoroacetophenone . This intermediate is then subjected to further reactions to introduce the oxadiazole ring and the isopropyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to meet industrial demands. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The pyrimidoindol core in the target compound is distinct from the 1,3,4-oxadiazole-indole hybrid in 8g and the isoindoline-dione or pyridine/pyrimidine systems in CF5–CF7 . The 1,3,4-oxadiazole in 8g is a smaller heterocycle, possibly improving metabolic stability compared to bulkier cores .
The 8-methoxy and 4-oxo groups in the target could facilitate hydrogen bonding with enzymes, similar to the indole-3-ylmethyl group in 8g .
Sulfanyl Acetamide Linkage: This group is conserved across all compounds, suggesting its critical role in target binding (e.g., via covalent or non-covalent interactions with catalytic sites) .
Physicochemical Properties
While specific data (e.g., logP, solubility) are unavailable in the evidence, structural features suggest:
- Lipophilicity : Higher in the target compound (due to ethyl and methoxy groups) than in 8g or CF5–CF7.
- Hydrogen Bonding Capacity : The 4-oxo and methoxy groups may increase polarity relative to CF5–CF7.
Biological Activity
N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 1112399-69-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular structure of the compound is complex, with a molecular formula of and a molecular weight of 450.56 g/mol. The compound's structure includes various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 450.56 g/mol |
| Molecular Formula | C24H26N4O3S |
| LogP | 4.5086 |
| Polar Surface Area | 56.132 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds induce apoptotic cell death in various cancer cell lines through mechanisms involving the activation of death receptors and inhibition of key signaling pathways such as NF-kB and STAT3 .
Case Study: Apoptosis Induction
In one study, a related compound was shown to induce apoptosis in colon cancer cells (HCT116 and SW480) in a dose-dependent manner. The treatment increased the expression of pro-apoptotic proteins like Bax and cleaved caspases while decreasing anti-apoptotic proteins such as Bcl-2 . This suggests that N-(3,5-dimethylphenyl)-2-{(3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide may similarly affect apoptosis pathways.
Research Findings
- Mechanism of Action : The compound's mechanism likely involves the modulation of apoptotic pathways and interference with critical signaling cascades in cancer cells.
- Structure Activity Relationship (SAR) : Variations in the chemical structure significantly influence biological activity. For instance, modifications in the phenyl or pyrimidine rings can enhance or reduce potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
